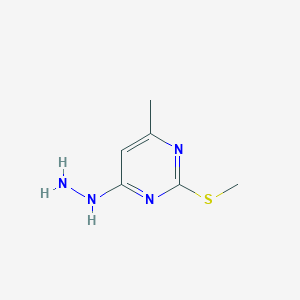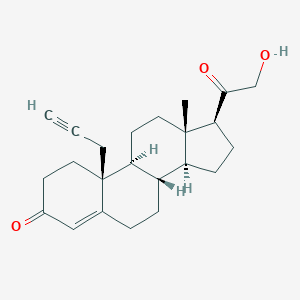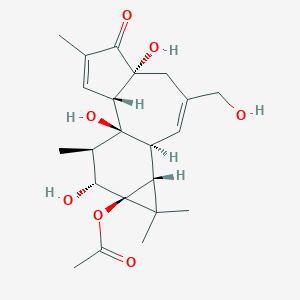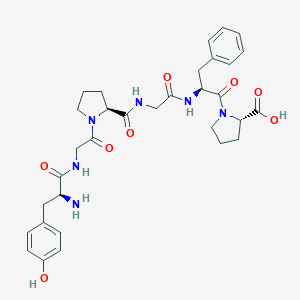
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, commonly known as amoxapine, is a tricyclic antidepressant that has been used in the treatment of depression, anxiety, and other psychiatric disorders. However, the focus of
Wirkmechanismus
The exact mechanism of action of amoxapine is not fully understood. However, it is thought to work by blocking the reuptake of dopamine and serotonin, which increases their availability in the brain. This may lead to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
Amoxapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to have anticholinergic effects, which may contribute to its side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using amoxapine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, one limitation of using amoxapine in lab experiments is that it has a number of side effects, including sedation, dry mouth, and blurred vision. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of amoxapine. One area of research is the development of new antidepressant drugs that are based on the structure of amoxapine. Another area of research is the study of the long-term effects of amoxapine on the brain and behavior. Finally, there is a need for further research into the mechanism of action of amoxapine, particularly its effects on dopamine and serotonin receptors.
Conclusion:
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride, commonly known as amoxapine, is a tricyclic antidepressant that has been extensively studied for its potential use in scientific research. Its well-established mechanism of action and ability to increase the levels of dopamine and serotonin in the brain make it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, its side effects may limit its usefulness in certain experiments. There are a number of future directions for the study of amoxapine, including the development of new antidepressant drugs and further research into its mechanism of action.
Synthesemethoden
The synthesis of amoxapine involves the reaction of 2-chloroethanol with 2-mercaptobenzoic acid to form 2-(2-hydroxyethoxy)benzoic acid. This intermediate is then reacted with 2-(methylamino)ethanol to form 6-(2-(methylamino)ethoxy)benzoic acid. Finally, the acid is converted to the hydrochloride salt to form dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride.
Wissenschaftliche Forschungsanwendungen
Amoxapine has been used in scientific research for a variety of purposes, including the study of depression, anxiety, and other psychiatric disorders. It has also been used in the study of neurotransmitters, particularly dopamine and serotonin. Amoxapine has been shown to have a high affinity for dopamine receptors, which may contribute to its antidepressant effects.
Eigenschaften
CAS-Nummer |
125981-95-5 |
|---|---|
Produktname |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride |
Molekularformel |
C17H18ClNO2S |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
1-[2-(methylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-18-9-10-20-15-7-4-6-13-14(19)11-12-5-2-3-8-16(12)21-17(13)15;/h2-8,18H,9-11H2,1H3;1H |
InChI-Schlüssel |
KZMBCYNRMLTXGP-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Kanonische SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Andere CAS-Nummern |
125981-95-5 |
Synonyme |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



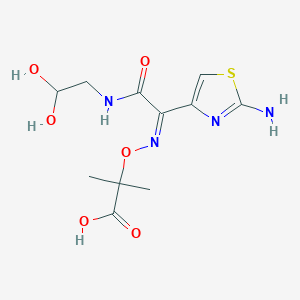
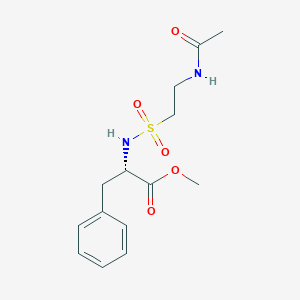
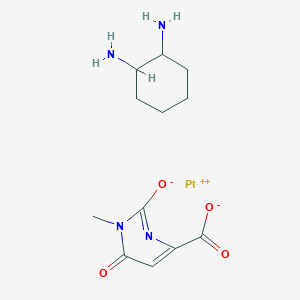
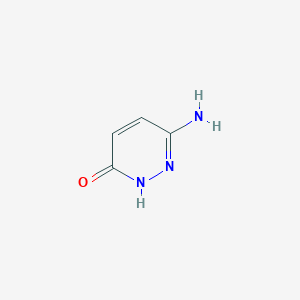
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
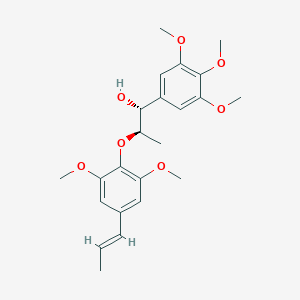
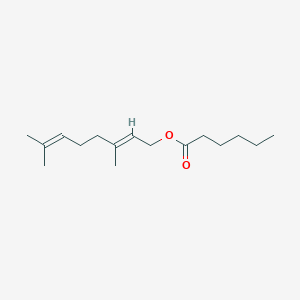
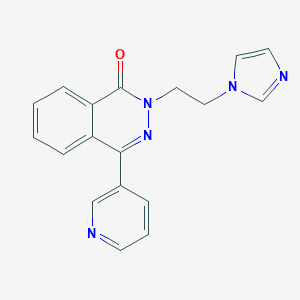
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
